molecular formula C22H29ClN4 B12200179 3-(4-chlorophenyl)-2,5-dimethyl-N-octylpyrazolo[1,5-a]pyrimidin-7-amine

3-(4-chlorophenyl)-2,5-dimethyl-N-octylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B12200179
M. Wt: 384.9 g/mol
InChI Key: NMTRUIWIWVRJFS-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-2,5-dimethyl-N-octylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a chlorophenyl group and an octyl chain in its structure suggests that it may have unique physicochemical properties and biological activities.

Preparation Methods

The synthesis of 3-(4-chlorophenyl)-2,5-dimethyl-N-octylpyrazolo[1,5-a]pyrimidin-7-amine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the condensation of 4-chlorobenzaldehyde with 2,5-dimethylpyrazole in the presence of a base can form the pyrazolo[1,5-a]pyrimidine core. Subsequent alkylation with octylamine under reflux conditions can yield the desired compound .

Industrial production methods may involve optimization of reaction conditions to improve yield and purity. Techniques such as microwave-assisted synthesis and ultrasonic irradiation have been explored to enhance reaction rates and efficiency .

Chemical Reactions Analysis

3-(4-chlorophenyl)-2,5-dimethyl-N-octylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium or copper salts. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-2,5-dimethyl-N-octylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. It may act as an inhibitor of protein kinases, enzymes that play a crucial role in cell signaling pathways. By binding to the active site of these kinases, the compound can disrupt their activity, leading to altered cellular functions and potential therapeutic effects .

Comparison with Similar Compounds

3-(4-chlorophenyl)-2,5-dimethyl-N-octylpyrazolo[1,5-a]pyrimidin-7-amine can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and physicochemical properties.

Properties

Molecular Formula

C22H29ClN4

Molecular Weight

384.9 g/mol

IUPAC Name

3-(4-chlorophenyl)-2,5-dimethyl-N-octylpyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C22H29ClN4/c1-4-5-6-7-8-9-14-24-20-15-16(2)25-22-21(17(3)26-27(20)22)18-10-12-19(23)13-11-18/h10-13,15,24H,4-9,14H2,1-3H3

InChI Key

NMTRUIWIWVRJFS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCNC1=CC(=NC2=C(C(=NN12)C)C3=CC=C(C=C3)Cl)C

Origin of Product

United States

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